N-[(3,4-dihydro-2H-pyran-2-yl)methylidene]-2-methylpropane-2-sulfinamide
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Overview
Description
N-[(3,4-dihydro-2H-pyran-2-yl)methylidene]-2-methylpropane-2-sulfinamide is a chemical compound with a unique structure that combines a pyran ring and a sulfinamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dihydro-2H-pyran-2-yl)methylidene]-2-methylpropane-2-sulfinamide typically involves the reaction of 3,4-dihydro-2H-pyran with a sulfinamide precursor under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dihydro-2H-pyran-2-yl)methylidene]-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyran ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reactions may be carried out in the presence of catalysts like palladium or copper, under mild to moderate temperatures.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted pyran derivatives depending on the reagents used.
Scientific Research Applications
N-[(3,4-dihydro-2H-pyran-2-yl)methylidene]-2-methylpropane-2-sulfinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3,4-dihydro-2H-pyran-2-yl)methylidene]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The sulfinamide group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The pyran ring may also play a role in the compound’s overall biological activity by facilitating its binding to target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-[(3,4-dihydro-2H-pyran-2-yl)methylidene]-2-methylpropane-2-sulfonamide
- N-[(3,4-dihydro-2H-pyran-2-yl)methylidene]-2-methylpropane-2-sulfide
Uniqueness
N-[(3,4-dihydro-2H-pyran-2-yl)methylidene]-2-methylpropane-2-sulfinamide is unique due to the presence of both a pyran ring and a sulfinamide group, which confer distinct chemical and biological properties
Properties
CAS No. |
1379434-80-6 |
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Molecular Formula |
C10H17NO2S |
Molecular Weight |
215.31 g/mol |
IUPAC Name |
(NE)-N-(3,4-dihydro-2H-pyran-2-ylmethylidene)-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C10H17NO2S/c1-10(2,3)14(12)11-8-9-6-4-5-7-13-9/h5,7-9H,4,6H2,1-3H3/b11-8+ |
InChI Key |
QPJYKYVQUJFHAR-DHZHZOJOSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)/N=C/C1CCC=CO1 |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1CCC=CO1 |
Purity |
95 |
Origin of Product |
United States |
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